2-(2,4-Dichlorophenyl)benzoic acid

Description

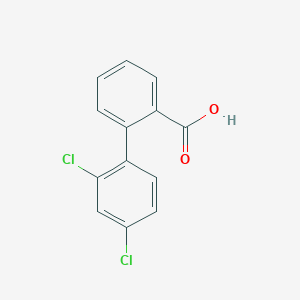

2-(2,4-Dichlorophenyl)benzoic acid is a chlorinated aromatic carboxylic acid characterized by a benzoic acid backbone substituted with a 2,4-dichlorophenyl group at the ortho position. This structural configuration confers unique physicochemical properties, including moderate solubility in polar organic solvents (e.g., ethanol, acetone) and a melting point range typically between 190–200°C, depending on purity and crystalline form . The compound is primarily synthesized via Friedel-Crafts acylation or coupling reactions involving 2,4-dichlorophenylacetyl chloride and anthranilic acid derivatives . Its applications span pharmaceutical intermediates, agrochemical precursors, and bioactive molecule synthesis, particularly in antifungal and herbicidal agents .

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-8-5-6-10(12(15)7-8)9-3-1-2-4-11(9)13(16)17/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFXQBKLHFXALC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=C(C=C2)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610716 | |

| Record name | 2',4'-Dichloro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205871-47-2 | |

| Record name | 2',4'-Dichloro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)benzoic acid can be achieved through several methods. One common approach involves the liquid-phase oxidation of 2,4-dichlorotoluene using a gas containing molecular oxygen, such as pure oxygen or air, in the presence of a catalyst containing cobalt, manganese, and bromine. This reaction typically occurs in a lower fatty acid like acetic acid or its anhydride, at temperatures ranging from 100°C to 220°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance yield and purity, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized under specific conditions to form more complex derivatives.

Reduction: Reduction reactions can convert the compound into less oxidized forms, often using reagents like lithium aluminum hydride.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used to replace chlorine atoms under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex carboxylic acids, while substitution reactions can produce a variety of substituted benzoic acids.

Scientific Research Applications

2-(2,4-Dichlorophenyl)benzoic acid has several applications in scientific research:

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2,4-Dichlorophenyl)benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(2,4-dichlorophenyl)benzoic acid with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and biological relevance.

Table 1: Key Properties of this compound and Analogues

Structural and Functional Comparisons

Substituent Position and Reactivity: this compound features chlorine atoms at the 2- and 4-positions of the phenyl ring, enhancing electron-withdrawing effects and steric hindrance. This increases acidity (pKa ~3.1) compared to monosubstituted analogues like 2,4-dichlorobenzoic acid (pKa ~2.8) . 2-(4-Chlorophenyl)acetylbenzoic acid lacks the 2-chloro substituent, reducing steric constraints and improving solubility in non-polar solvents .

Biological Activity: The dichlorophenyl group in this compound enhances antifungal activity against Candida spp. compared to mono-chlorinated derivatives, likely due to improved membrane permeability . 5-Chloro-2-[(2,4-dichlorophenyl)sulfonyl]benzoic acid exhibits potent enzyme inhibitory activity, targeting sulfotransferases in plant pathogens, a property absent in non-sulfonylated analogues .

Synthetic Utility :

- This compound serves as a precursor for heterocyclic compounds like thiadiazepines and pyrimidines, leveraging its acetyl group for cyclization reactions .

- In contrast, 2,4-dichlorobenzoic acid is primarily used as a metabolite marker in herbicide residue analysis (e.g., 2,4-D herbicides) .

Research Findings

- Antifungal Activity : Derivatives of this compound demonstrated MIC values of 8–16 µg/mL against Aspergillus niger and Fusarium oxysporum, outperforming 4-chlorophenyl analogues by 2–4 fold .

- Thermal Stability : The compound’s decomposition temperature (Td ~280°C) is higher than that of 2,4-dichlorobenzoic acid (Td ~220°C), attributed to stronger intermolecular hydrogen bonding .

Biological Activity

2-(2,4-Dichlorophenyl)benzoic acid, also known as a derivative of benzoic acid with significant chlorination, has garnered attention for its biological activities, particularly in the fields of pharmacology and environmental science. This article synthesizes current knowledge on its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential applications in agriculture.

Chemical Structure and Properties

This compound is characterized by the presence of two chlorine atoms on the phenyl ring, which contributes to its lipophilicity and biological activity. The chemical structure can be represented as follows:

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study highlighted that compounds with similar structures showed potent activity against various bacterial strains, particularly Acinetobacter baumannii. The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 1.56 µg/mL against specific strains of this pathogen .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | A. baumannii | 1.56 |

| 3-Fluorophenyl derivative | A. baumannii | 1.56 |

| Chloro-substituted compound | A. baumannii | 3.125 |

2. Anti-Inflammatory Effects

The compound has been investigated for its potential as an anti-inflammatory agent. Molecular docking studies suggest that it effectively interacts with cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. The binding affinity of this compound surpasses that of some known anti-inflammatory drugs .

Table 2: Binding Affinity of Compounds to COX-2

| Compound | Binding Energy (kcal/mol) |

|---|---|

| This compound | -6.7 |

| Comparison Compound | -5.0 |

3. Applications in Agriculture

Beyond its pharmaceutical applications, this compound has potential utility in agriculture as a plant growth regulator. Studies indicate that derivatives can suppress lateral branching and seed germination in various crops, suggesting a role in chemical pruning and enhancing crop yield .

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

In a comparative study focusing on the antimicrobial efficacy of halogenated benzoic acids, researchers demonstrated that the introduction of chlorine atoms significantly enhanced the antibacterial properties against S. aureus and A. baumannii. This study underscored the importance of structural modifications in developing effective antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanism

A molecular docking study conducted to explore the anti-inflammatory effects revealed that the compound binds effectively to the active site of COX-2, leading to a reduction in inflammatory markers in vitro. The results suggest a mechanism where the compound inhibits prostaglandin synthesis .

Q & A

Q. What are the common synthetic routes for 2-(2,4-dichlorophenyl)benzoic acid and its derivatives?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization, oxidation, and coupling. For example:

- Cyclization : Thiourea derivatives can undergo cyclization in dry acetone to yield 2-mercapto-4-oxopyrimidine or form quinoxaline derivatives in ethoxide .

- Oxidation : Hydrogen peroxide oxidation converts 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid to 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid, a precursor for further coupling .

- Coupling : Interaction with N,N′-carbonyldiimidazole and halogenated acetamides (e.g., 2-chloro-N-[(2,4-dichlorophenyl)methyl]acetamide) yields target acetamide derivatives .

Q. Key Reaction Conditions :

| Reagent/Condition | Product | Reference |

|---|---|---|

| Dry acetone | 2-Mercapto-4-oxopyrimidine | |

| Ethoxide | Quinoxaline derivatives | |

| H₂O₂ oxidation | Dioxo-quinazolinyl acetic acid |

Q. How is structural characterization performed for derivatives of this compound?

Methodological Answer: Structural elucidation relies on spectral analysis and crystallography :

- Spectroscopy : FT-IR identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). ¹H/¹³C NMR resolves substituent positioning (e.g., aromatic protons at δ 6.8–8.2 ppm) .

- X-ray crystallography : Resolves polymorphism, as seen in 2-((2,6-dichlorophenyl)amino)benzoic acid, where Cl substituents influence packing motifs .

- Mass spectrometry (MS) : Confirms molecular ions (e.g., [M+H]⁺ peaks for derivatives) .

Advanced Research Questions

Q. How do researchers address contradictions in spectral data for novel derivatives?

Methodological Answer: Discrepancies arise from isomeric forms or solvent effects . Strategies include:

- Multi-technique validation : Cross-validate NMR with IR and MS. For example, thiourea derivatives in showed isomeric forms (Z/E) resolved via NOESY .

- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

- Crystallographic refinement : Resolve ambiguous proton assignments via X-ray-derived bond angles .

Case Study : In , alkylation of thiourea with ethyl bromoacetate produced two isomers (Z/E), distinguished by coupling constants (³J = 12–15 Hz for Z) .

Q. What strategies optimize reaction yields in halogenated benzoic acid synthesis?

Methodological Answer: Yield optimization focuses on pH control , solvent selection , and catalysis :

- pH control : Maintain pH 7–9 during sulfinate reduction to minimize side reactions .

- Solvent effects : Use polar aprotic solvents (e.g., DMF) for nucleophilic substitutions .

- Catalysis : Thiourea cyclization in dry acetone is accelerated by Lewis acids (e.g., ZnCl₂) .

Example : achieved 85% yield in sulfonyl chloride reduction using sodium bicarbonate (4.0–4.5 equiv.) under aqueous conditions .

Q. How do substituents (e.g., Cl vs. CH₃) influence polymorphism in analogs?

Methodological Answer: Substituent steric/electronic effects dictate packing. For example:

Q. Structural Comparison :

| Compound | Substituents | Polymorphs | Reference |

|---|---|---|---|

| 2-DCABA | Cl, Cl | 2 forms | |

| HDMPA | CH₃, CH₃ | 1 form |

Q. What methods resolve crystallographic data discrepancies in structurally similar derivatives?

Methodological Answer:

- High-resolution X-ray diffraction : Resolve overlapping peaks via synchrotron radiation .

- Isomorphous replacement : Compare Cl- and CH₃-substituted analogs to identify isomorphic trends .

- Thermal analysis : Differential scanning calorimetry (DSC) detects polymorphic phase transitions .

Case Study : used X-ray to distinguish Cl-driven halogen bonding from CH₃-driven van der Waals interactions, resolving isomorphic ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.